molecular formula C20H18ClNO3S2 B308579 (4Z)-4-{[4-(BENZYLOXY)-3-CHLORO-5-ETHOXYPHENYL]METHYLIDENE}-2-(METHYLSULFANYL)-4,5-DIHYDRO-1,3-THIAZOL-5-ONE

(4Z)-4-{[4-(BENZYLOXY)-3-CHLORO-5-ETHOXYPHENYL]METHYLIDENE}-2-(METHYLSULFANYL)-4,5-DIHYDRO-1,3-THIAZOL-5-ONE

Cat. No.: B308579
M. Wt: 419.9 g/mol
InChI Key: ZHDMCSKRBVCLON-YBEGLDIGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4Z)-4-{[4-(BENZYLOXY)-3-CHLORO-5-ETHOXYPHENYL]METHYLIDENE}-2-(METHYLSULFANYL)-4,5-DIHYDRO-1,3-THIAZOL-5-ONE is a complex organic compound with a unique structure that includes a thiazole ring, a benzylidene group, and various substituents such as benzyloxy, chloro, ethoxy, and methylsulfanyl groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-{[4-(BENZYLOXY)-3-CHLORO-5-ETHOXYPHENYL]METHYLIDENE}-2-(METHYLSULFANYL)-4,5-DIHYDRO-1,3-THIAZOL-5-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the Benzylidene Group: The benzylidene group can be introduced by a condensation reaction between an aldehyde and the thiazole derivative.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of environmentally friendly solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-{[4-(BENZYLOXY)-3-CHLORO-5-ETHOXYPHENYL]METHYLIDENE}-2-(METHYLSULFANYL)-4,5-DIHYDRO-1,3-THIAZOL-5-ONE can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzylidene group can be reduced to a benzyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Benzyl derivatives

    Substitution: Amino or thiol-substituted derivatives

Scientific Research Applications

(4Z)-4-{[4-(BENZYLOXY)-3-CHLORO-5-ETHOXYPHENYL]METHYLIDENE}-2-(METHYLSULFANYL)-4,5-DIHYDRO-1,3-THIAZOL-5-ONE has several scientific research applications, including:

    Medicinal Chemistry: This compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent. Its unique structure allows it to interact with various biological targets.

    Biological Studies: It is used in studies to understand its mechanism of action and its effects on cellular processes.

    Chemical Research: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Industrial Applications: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (4Z)-4-{[4-(BENZYLOXY)-3-CHLORO-5-ETHOXYPHENYL]METHYLIDENE}-2-(METHYLSULFANYL)-4,5-DIHYDRO-1,3-THIAZOL-5-ONE involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

(4Z)-4-{[4-(BENZYLOXY)-3-CHLORO-5-ETHOXYPHENYL]METHYLIDENE}-2-(METHYLSULFANYL)-4,5-DIHYDRO-1,3-THIAZOL-5-ONE can be compared with other similar compounds, such as:

    4-[4-(benzyloxy)-3-chloro-5-methoxybenzylidene]-2-(methylsulfanyl)-1,3-thiazol-5(4H)-one: Similar structure but with a methoxy group instead of an ethoxy group.

    4-[4-(benzyloxy)-3-chloro-5-ethoxybenzylidene]-2-(ethylsulfanyl)-1,3-thiazol-5(4H)-one: Similar structure but with an ethylsulfanyl group instead of a methylsulfanyl group.

    4-[4-(benzyloxy)-3-chloro-5-ethoxybenzylidene]-2-(methylsulfanyl)-1,3-thiazol-4(5H)-one: Similar structure but with a different position of the thiazole ring.

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their positions, which can influence its chemical and biological properties.

Properties

Molecular Formula

C20H18ClNO3S2

Molecular Weight

419.9 g/mol

IUPAC Name

(4Z)-4-[(3-chloro-5-ethoxy-4-phenylmethoxyphenyl)methylidene]-2-methylsulfanyl-1,3-thiazol-5-one

InChI

InChI=1S/C20H18ClNO3S2/c1-3-24-17-11-14(10-16-19(23)27-20(22-16)26-2)9-15(21)18(17)25-12-13-7-5-4-6-8-13/h4-11H,3,12H2,1-2H3/b16-10-

InChI Key

ZHDMCSKRBVCLON-YBEGLDIGSA-N

SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)SC(=N2)SC)Cl)OCC3=CC=CC=C3

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C\2/C(=O)SC(=N2)SC)Cl)OCC3=CC=CC=C3

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)SC(=N2)SC)Cl)OCC3=CC=CC=C3

Origin of Product

United States

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